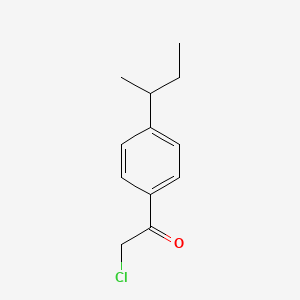

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone

Description

Significance of the α-Chloro Ketone Motif in Organic Synthesis

The α-chloro ketone functional group is a powerful tool in the hands of a synthetic chemist. Its reactivity is characterized by the presence of two electrophilic sites: the carbonyl carbon and the adjacent carbon atom bearing the chlorine. This dual reactivity allows for a wide range of chemical transformations, making α-chloro ketones highly valuable intermediates.

They are frequently employed in the synthesis of heterocycles, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in many biologically active compounds. Furthermore, the chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of complex carbon skeletons. The Favorskii rearrangement, a classic named reaction in organic chemistry, utilizes α-halo ketones to synthesize carboxylic acid derivatives.

Overview of Aryl α-Chloro Ketone Chemical Space

Within the broader class of α-chloro ketones, aryl α-chloro ketones, also known as α-chloroacetophenones, are of particular importance. The presence of the aromatic ring introduces further possibilities for chemical modification and influences the reactivity of the α-chloro ketone moiety. The aromatic ring can be substituted with various functional groups, which can modulate the electronic properties of the molecule and serve as handles for further synthetic transformations.

These compounds are key precursors in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. For instance, various substituted phenacyl halides (a subclass of aryl α-chloro ketones) are used to introduce the phenacyl group into other molecules, a common strategy in drug design.

Research Context for 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone and Related Structural Analogs

The specific compound, this compound, features a para-substituted sec-butyl group on the phenyl ring. This alkyl substituent increases the lipophilicity of the molecule, a property that can be crucial for the biological activity and pharmacokinetic profile of potential drug candidates.

While dedicated research on this compound is not extensively documented, its precursor, 1-(4-sec-Butylphenyl)ethanone, is recognized as a synthetic intermediate in the preparation of an impurity of Ibuprofen. coompo.com This connection suggests that this compound could be a valuable intermediate in the synthesis of Ibuprofen analogs or other non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a chloroacetyl group provides a reactive handle for further molecular elaboration.

Structural analogs, such as other 4-alkyl-substituted α-chloroacetophenones, are explored in various research domains. For example, related compounds are used as intermediates in the synthesis of fungicides and other agrochemicals. The specific nature of the alkyl group can be varied to fine-tune the biological activity and physical properties of the final products.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| CAS Number | 77234-66-3 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKATGIDLDKFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403521 | |

| Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77234-66-3 | |

| Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Sec Butyl Phenyl 2 Chloro Ethanone and Cognate Compounds

Direct Halogenation Strategies

Direct halogenation strategies offer a straightforward approach to introduce a chlorine atom at the α-position of a ketone. These methods often involve the reaction of a ketone precursor with a chlorinating agent.

Regioselective α-Chlorination of Ketones

The regioselective α-chlorination of unsymmetrical ketones is a critical challenge in organic synthesis. Various reagents and methods have been developed to control the position of chlorination. For aryl alkyl ketones, chlorination generally occurs at the α-position to the carbonyl group on the alkyl chain due to the electronic activation by the carbonyl group. A variety of chlorinating agents are available, including sulfuryl chloride, N-chlorosuccinimide (NCS), and titanium tetrachloride. The choice of reagent and reaction conditions can influence the regioselectivity and yield of the desired α-chloro ketone.

Specific Chlorination Approaches for Aryl Alkyl Ketones (e.g., 1-(4-sec-Butyl-phenyl)ethanone as Precursor)

The direct α-chlorination of 1-(4-sec-Butyl-phenyl)ethanone is a primary route for the synthesis of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone. This precursor, a known synthetic intermediate, can be subjected to chlorination using various reagents. coompo.com Common methods for the α-chlorination of acetophenones involve the use of reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent. The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The sec-butyl group on the phenyl ring is unlikely to interfere with the α-chlorination of the acetyl group under typical conditions.

Another direct approach to this compound is the Friedel-Crafts acylation of sec-butylbenzene (B1681704) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). niscpr.res.inchemguide.co.uk This method combines the formation of the carbon skeleton and the introduction of the chlorine atom in a single step. niscpr.res.in The reaction involves the electrophilic attack of the chloroacetyl cation on the aromatic ring, followed by the loss of a proton. The para-position of sec-butylbenzene is generally favored for substitution due to steric and electronic effects.

| Precursor | Reagent | Catalyst | Product | Reference |

| sec-Butylbenzene | Chloroacetyl chloride | AlCl₃ | This compound | niscpr.res.in |

| 1-(4-sec-Butyl-phenyl)ethanone | SO₂Cl₂ | - | This compound | General method |

Catalytic Systems in α-Chlorination (e.g., Metallic Aluminum Catalysts)

Catalytic systems have been developed to improve the efficiency and selectivity of α-chlorination reactions. Lewis acids such as aluminum chloride are commonly used in Friedel-Crafts reactions. niscpr.res.in In the context of direct α-chlorination of ketones, various catalysts can be employed to activate either the ketone or the chlorinating agent. For instance, acid or base catalysis can promote the formation of the enol or enolate intermediate, which is more reactive towards electrophilic chlorinating agents. While metallic aluminum itself is not a typical catalyst for α-chlorination, its halide salts (e.g., AlCl₃) are staple Lewis acid catalysts. chemguide.co.uk

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to α-chloro ketones involve the synthesis of a precursor that is subsequently transformed into the target molecule. These methods can offer advantages in terms of stereocontrol or functional group tolerance.

Acylation Reactions with N-Methoxy-N-Methylchloroacetamide and Organometallic Reagents

A versatile indirect method for the synthesis of α-chloro ketones involves the acylation of organometallic reagents with N-methoxy-N-methylamides (Weinreb amides), such as N-methoxy-N-methylchloroacetamide. This approach allows for the controlled formation of the ketone without the over-addition side reactions often observed with more reactive acylating agents.

In this strategy, an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), is prepared from an appropriate aryl halide. For the synthesis of this compound, the required organometallic reagent would be 4-sec-butylphenylmagnesium bromide or 4-sec-butylphenyllithium. This reagent is then reacted with N-methoxy-N-methylchloroacetamide to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to yield the desired α-chloro ketone.

| Organometallic Reagent | Acylating Agent | Product |

| 4-sec-Butylphenylmagnesium bromide | N-Methoxy-N-methylchloroacetamide | This compound |

| 4-sec-Butylphenyllithium | N-Methoxy-N-methylchloroacetamide | This compound |

Enantioselective Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids

For the synthesis of chiral α-chloro ketones, enantioselective methods are required. One such method is the decarboxylative chlorination of β-ketocarboxylic acids. While this method is generally applied to produce chiral compounds, it represents a sophisticated indirect route. The starting material, an α-halo-β-ketocarboxylic acid, can be synthesized and then subjected to a decarboxylation reaction in the presence of a chlorinating agent and a chiral catalyst. This approach allows for the stereocontrolled introduction of the chlorine atom. Although this specific method might be more complex than necessary for the racemic synthesis of this compound, it highlights the advanced strategies available for the synthesis of structurally related and stereochemically defined α-chloro ketones.

Multi-step Syntheses via α-Diazo Ketone Intermediates and Hydrohalogenation

A well-established and versatile method for the synthesis of α-chloro ketones involves the use of α-diazo ketone intermediates. This multi-step approach offers a reliable pathway to the desired products, including cognates of this compound. The general sequence commences with the conversion of a carboxylic acid or its derivative into an α-diazo ketone, which is subsequently subjected to hydrohalogenation.

The formation of the α-diazo ketone can be achieved through several routes. A common method involves the reaction of an acyl chloride with a diazoalkane, such as diazomethane (B1218177). Alternatively, a mixed anhydride, generated from a carboxylic acid and a chloroformate (e.g., ethyl chloroformate), can react with diazomethane or its safer surrogate, trimethylsilyldiazomethane, to yield the corresponding α-diazo ketone. acs.orgorganic-chemistry.org This process is often carried out at low temperatures to control the reactivity of the diazoalkane.

Once the α-diazo ketone is formed, it is treated with a source of hydrogen chloride. acs.org Anhydrous ethereal hydrogen chloride is a frequently used reagent for this transformation. The reaction proceeds with the evolution of nitrogen gas, leading to the formation of the α-chloro ketone. acs.org This method is advantageous as it often proceeds with high yield and without racemization when chiral substrates are used. acs.org A continuous flow process for this sequence has been developed, which mitigates the need to handle and store hazardous diazomethane. acs.org

For instance, the synthesis of an α-chloro ketone from an N-protected amino acid has been demonstrated in a three-step continuous flow system. acs.org The amino acid is first activated as a mixed anhydride, which then reacts with diazomethane to form the α-diazo ketone. acs.org The final step is the hydrochlorination to afford the chiral α-chloro ketone in excellent yield. acs.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Carboxylic Acid | Ethyl Chloroformate, Base | Mixed Anhydride |

| 2 | Mixed Anhydride | Diazomethane | α-Diazo Ketone |

| 3 | α-Diazo Ketone | Anhydrous HCl in Ether | α-Chloro Ketone |

Utilization of Sulfur Ylide Compounds with Chloride Sources

An alternative and often safer approach to α-chloro ketones, which avoids the use of potentially explosive diazoalkanes, employs sulfur ylides. Specifically, β-keto sulfoxonium ylides can be converted into α-chloro ketones. unibo.it This methodology presents a parallel strategy to the classical diazomethane-based homologation of acyl chlorides. unibo.it

The process begins with the preparation of a β-keto sulfoxonium ylide, which can be synthesized by the reaction of an ester with dimethylsulfoxonium methylide. unibo.it The resulting ylide is then treated with a source of hydrogen chloride, such as anhydrous hydrogen chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). unibo.it This initial reaction leads to the formation of a soluble salt intermediate. unibo.it

Upon heating, this intermediate smoothly converts into the corresponding α-chloro ketone. unibo.it This transformation can be viewed as a formal insertion of the ylide into the H-Cl bond. unibo.it The reaction has been shown to proceed in good yield and, importantly, with full retention of enantiomeric excess when chiral substrates are employed. unibo.it This methodology has also been extended to insertion reactions into other H-X bonds, such as those with thiols. unibo.it

| Starting Material | Key Reagent | Intermediate | Final Product |

| Ester | Dimethylsulfoxonium methylide | β-Keto sulfoxonium ylide | α-Chloro ketone |

| β-Keto sulfoxonium ylide | Anhydrous Hydrogen Chloride | Soluble salt | α-Chloro ketone |

Stereoselective Synthesis of α-Chloro Ketone Derivatives

The development of stereoselective methods for the synthesis of α-chloro ketones is of paramount importance, as the stereochemistry at the α-position can profoundly influence the biological activity of the final products. Both asymmetric and diastereoselective approaches have been successfully developed.

Asymmetric Approaches to Chiral α-Chloro Ketone Scaffolds

The enantioselective synthesis of α-chloro ketones can be achieved through various catalytic asymmetric strategies. One notable method is the decarboxylative chlorination of α-halo-β-ketocarboxylic acids in the presence of a chiral amine catalyst. researchgate.net This approach has been successfully applied to the synthesis of chiral α-chloro-α-fluoro ketones with high enantioselectivity (up to 90% ee). researchgate.net

Another powerful technique is the asymmetric hydrogenation of α-halogenated ketones. acs.org Using an iridium catalyst in conjunction with a chiral NNP ligand derived from cinchona alkaloids, a range of α-chloroacetophenones can be reduced to the corresponding chiral chlorohydrins with excellent enantiomeric excesses (up to 99.6% ee). acs.org The choice of the chiral ligand allows for the selective formation of either the (R)- or (S)-enantiomer. acs.org

Furthermore, direct organocatalytic enantioselective α-chlorination of ketones and aldehydes represents a straightforward approach. researchgate.net Chiral thiourea (B124793) catalysts have been employed for the nucleophilic chlorination of racemic sulfonium (B1226848) salts, affording α-chloro ketones with excellent yields and enantioselectivities through a dynamic kinetic resolution process. researchgate.net Simple cinchona alkaloids can also catalyze the asymmetric α-chlorination of β-keto esters using hypervalent iodine-based chlorine transfer reagents. researchgate.net

| Asymmetric Strategy | Substrate | Catalyst/Reagent | Product | Enantioselectivity |

| Decarboxylative Chlorination | α-Chloro-β-ketocarboxylic acid | Chiral Amine | Chiral α-chloro-α-fluoro ketone | Up to 90% ee researchgate.net |

| Asymmetric Hydrogenation | α-Chloroacetophenone | Iridium-Chiral NNP Ligand | Chiral Chlorohydrin | Up to 99.6% ee acs.org |

| Nucleophilic Chlorination | Racemic Sulfonium Salt | Chiral Thiourea | Chiral α-Chloro Ketone | Excellent ee researchgate.net |

| α-Chlorination | β-Keto Ester | Cinchona Alkaloid/Hypervalent Iodine Reagent | Chiral α-Chloro-β-keto ester | Good ee researchgate.net |

Diastereoselective Reactions of Conformationally Biased Ketones

The inherent conformational preferences of certain ketone substrates can be exploited to achieve diastereoselective reactions, including the introduction of a chlorine atom at the α-position. The stereochemical outcome of such reactions is dictated by the preferred conformation of the starting material in the transition state.

For α-substituted acyclic chiral ketones, the ground-state conformation often resembles the transition state predicted by the polar Felkin-Anh model. nih.gov This conformational bias arises from the minimization of steric interactions and the optimization of electronic interactions, such as hyperconjugation. nih.gov For instance, in α-chloro ketones, the carbon-chlorine bond orients itself to maximize hyperconjugative interactions. nih.gov

When a nucleophile, such as an allylmagnesium halide, attacks the carbonyl group of such a conformationally biased ketone, it will preferentially approach from the less hindered diastereotopic face. nih.govdocumentsdelivered.com This leads to the formation of one diastereomer in excess. The degree of diastereoselectivity is correlated with the strength of the conformational bias; ketones with a stronger conformational preference exhibit higher diastereoselectivities in their reactions. nih.gov While this example illustrates a diastereoselective addition to a pre-existing α-chloro ketone, the same principles apply to the diastereoselective introduction of a chlorine atom to a chiral ketone. The incoming electrophilic chlorine source will preferentially attack one of the diastereotopic enolate faces, the selection of which is determined by the conformational bias of the enolate.

| Ketone Type | Key Feature | Model | Outcome of Nucleophilic Attack |

| α-Substituted Acyclic Chiral Ketone | Strong Conformational Bias | Polar Felkin-Anh | High Diastereoselectivity nih.gov |

Mechanistic Investigations of 1 4 Sec Butyl Phenyl 2 Chloro Ethanone Reactivity

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in 1-(4-sec-butyl-phenyl)-2-chloro-ethanone is a primary center for chemical reactions due to the significant polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen draws electron density from the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Pathways to the Ketonic Carbonyl

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. acs.org This attack pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide ion intermediate. youtube.comacs.org Subsequent protonation of this intermediate by a weak acid, such as water, yields an alcohol. youtube.com

This general mechanism applies to this compound, which can react with a variety of nucleophiles. The reaction can proceed with either negatively charged or neutral nucleophiles. youtube.com While strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions, weaker nucleophiles can result in reversible reactions. mdpi.com

| Nucleophile | Intermediate | Final Product Type | Notes |

|---|---|---|---|

| Water (H₂O) | Tetrahedral hydrate intermediate | Hydrate (Gem-diol) | The reaction is typically reversible and the equilibrium often favors the ketone. |

| Alcohol (R'OH) | Hemiketal | Ketal | Reaction with one equivalent of alcohol forms a hemiketal; reaction with a second equivalent in the presence of an acid catalyst forms a ketal. wikipedia.org |

| Cyanide Ion (CN⁻) | Tetrahedral cyanohydrin anion | Cyanohydrin | This reaction is a useful method for carbon chain extension. mdpi.com |

| Grignard Reagent (R'MgX) | Magnesium alkoxide | Tertiary Alcohol | This is an irreversible reaction that forms a new carbon-carbon bond. researchgate.net |

Electronic Influence of the α-Chlorine Atom on Carbonyl Electrophilicity

The presence of a halogen atom on the α-carbon significantly influences the reactivity of the adjacent carbonyl group. Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). srmist.edu.in This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity. nih.gov

This enhanced electrophilicity makes this compound more reactive toward nucleophiles at the carbonyl carbon compared to its non-halogenated counterpart, 1-(4-sec-butyl-phenyl)-ethanone. The inductive effect of the carbonyl group also polarizes the C-Cl bond, which in turn increases the electron deficiency at the α-carbon, a factor that is also crucial for substitution reactions at that center. acs.org The heightened reactivity of α-halo ketones is a well-established principle in organic chemistry, making them valuable synthetic intermediates. libretexts.org

Reactivity at the α-Carbon Center

The α-carbon of this compound is a hub of reactivity due to the presence of both the activating carbonyl group and the chlorine leaving group. Reactions at this center are fundamental to the synthetic utility of α-halo ketones.

Enolization and Electrophilic Substitution of α-Hydrogens

Ketones that possess hydrogen atoms on their α-carbon can exist in equilibrium with their enol tautomers. This process, known as keto-enol tautomerization, can be catalyzed by either acid or base. wikipedia.org Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a weak base to form the neutral enol. Under basic conditions, a base removes an α-hydrogen directly to form a negatively charged enolate ion.

The enol or enolate is a key reactive intermediate because the α-carbon becomes nucleophilic. This allows it to attack various electrophiles, resulting in the substitution of an α-hydrogen. wikipedia.org Kinetic studies have shown that the rate-determining step for reactions like halogenation is often the formation of the enol or enolate, with the rate being independent of the electrophile's concentration. wikipedia.org For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon because it forms the more thermodynamically stable enol. In the case of this compound, the only α-hydrogens are on the carbon that is already chlorinated. The electron-withdrawing effect of the existing chlorine atom increases the acidity of the remaining α-hydrogen, making it easier to remove, particularly under basic conditions.

Nucleophilic Substitution Reactions of the α-Chlorine Atom

The chlorine atom in α-halo ketones is exceptionally reactive towards bimolecular nucleophilic substitution (SN2) reactions. Its reactivity is dramatically higher than that of a chlorine atom in a comparable alkyl halide. For instance, chloroacetone reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane.

This enhanced reactivity is attributed to the adjacent carbonyl group, which helps to stabilize the transition state of the SN2 reaction through orbital overlap. The electron-withdrawing nature of the carbonyl group also polarizes the C-Cl bond, making the α-carbon more susceptible to nucleophilic attack. acs.org Consequently, the chlorine atom in this compound can be readily displaced by a wide array of nucleophiles. This reaction is a cornerstone of the synthetic utility of α-halo ketones, enabling the introduction of diverse functional groups at the α-position.

| Nucleophile | Product Class | Significance |

|---|---|---|

| Iodide (I⁻) | α-Iodo Ketone | Finkelstein reaction; introduces a better leaving group. |

| Amines (RNH₂) | α-Amino Ketone | Synthesis of biologically relevant molecules and heterocyclic compounds. |

| Thiolates (RS⁻) | α-Thio Ketone | Formation of sulfur-containing organic compounds. |

| Carboxylates (RCOO⁻) | α-Acyloxy Ketone (Ester) | Synthesis of α-hydroxy ketones after hydrolysis. |

| Cyanide (CN⁻) | α-Cyano Ketone | Carbon-carbon bond formation. Note: Can compete with addition to the carbonyl. acs.org |

Free Radical Chain Mechanisms Involving α-Halo Ketones

In addition to ionic pathways, α-halo ketones can participate in free radical reactions. These reactions are typically initiated by photolysis (using ultraviolet light) or by radical initiators. A primary photochemical process for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl bonds.

For this compound, this initiation step can proceed in two ways, though cleavage of the bond to the chloromethyl group is common:

Initiation: Photolysis cleaves the C-C bond between the carbonyl and the α-carbon, generating a pair of radicals: a 4-sec-butylbenzoyl radical and a chloromethyl radical.

C₈H₉-CO-CH₂Cl + hν → C₈H₉-CO• + •CH₂Cl

Propagation: Once formed, these highly reactive radicals can abstract atoms from other molecules, such as the solvent or another ketone molecule, to generate new radicals, thereby propagating a chain reaction. For example, a chloromethyl radical could abstract a hydrogen atom from a solvent molecule (RH).

•CH₂Cl + R-H → CH₃Cl + R•

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the dimerization of two radicals or the combination of two different radicals.

R• + R• → R-R

C₈H₉-CO• + •CH₂Cl → C₈H₉-CO-CH₂Cl (recombination)

Another pathway for radical formation involves reductive dehalogenation, where a one-electron reducing agent transfers an electron to the α-halo ketone, leading to fragmentation into an enolate radical and a chloride anion. This α-carbonyl radical can then participate in various coupling reactions.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The reactivity of this compound is primarily governed by the interplay of the electrophilic carbonyl carbon, the reactive α-carbon bearing a good leaving group (chloride), and the electronic and steric influence of the 4-sec-butylphenyl group. Understanding the kinetic and thermodynamic parameters of its reactions is essential for predicting reaction outcomes and optimizing conditions.

Rate Studies and Determination of Rate-Limiting Steps for Acetophenone Derivatives

In the case of primary α-halo ketones like this compound, the SN2 mechanism is generally favored. dalalinstitute.com This mechanism involves a single concerted step where the nucleophile attacks the α-carbon at the same time as the chloride leaving group departs. dalalinstitute.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com

Kinetic studies on related α-chloroacetanilide herbicides have shown a second-order nature for their reactions with nucleophiles, supporting an intermolecular SN2 mechanism. nih.gov The negative entropy of activation (ΔS‡) values observed in these studies are also consistent with a bimolecular transition state where two species come together. nih.gov

Studies on the enolisation of acetophenone and p-bromoacetophenone have provided valuable thermodynamic data that can be extrapolated to understand the behavior of similar derivatives. The process of enolisation, which is a key step in many reactions of ketones, has been found to be a bimolecular reaction.

Below is a data table summarizing thermodynamic parameters for the enolisation of acetophenone and a substituted derivative, which can serve as a model for understanding the energetic factors at play.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

| Acetophenone | 19.06 | -2.126 |

| p-Bromoacetophenone | 19.01 | -10.88 |

This interactive data table provides a comparative view of the thermodynamic parameters for the enolisation of acetophenone and p-bromoacetophenone.

Analysis of Energy Profiles and Transition State Structures

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. The highest point on this profile corresponds to the transition state, which is an unstable, high-energy arrangement of atoms that must be formed for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For an SN2 reaction of this compound with a nucleophile, the energy profile would show a single peak, representing the transition state. In this transition state, the nucleophile is partially bonded to the α-carbon, and the carbon-chlorine bond is partially broken. The geometry around the α-carbon is trigonal bipyramidal.

Computational studies are a powerful tool for investigating the structures and energies of transition states. researchgate.net While specific computational analyses for this compound are not available, studies on related systems provide valuable insights. For nucleophilic addition to carbonyl groups, computational models have been used to rationalize the stereochemical outcomes by analyzing the transition state conformations. academie-sciences.fr

The presence of the bulky sec-butyl group in the para position of the phenyl ring is expected to have a minimal direct steric effect on the transition state of an SN2 reaction at the α-carbon. However, its electronic donating effect could slightly destabilize the transition state by increasing electron density at the carbon atom undergoing nucleophilic attack.

Chemical Transformations and Advanced Synthetic Utility of 1 4 Sec Butyl Phenyl 2 Chloro Ethanone

Derivatization Strategies for Structural Modification

The chemical structure of 1-(4-sec-butyl-phenyl)-2-chloro-ethanone offers multiple sites for derivatization, enabling extensive structural modifications. These strategies are pivotal for creating libraries of related compounds and for fine-tuning the molecule's properties.

Functional Group Interconversions of the Carbonyl Moiety

The carbonyl group is a central hub for functional group interconversions, allowing for its transformation into various other functionalities. solubilityofthings.comimperial.ac.uk These reactions fundamentally alter the electronic and steric properties of the molecule.

One of the most common transformations is the reduction of the ketone to a secondary alcohol, specifically 1-(4-sec-butyl-phenyl)-2-chloro-ethanol. This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being standard choices. solubilityofthings.com The choice of reagent is crucial; for instance, NaBH₄ is a milder reagent that selectively reduces ketones and aldehydes, while LiAlH₄ is much stronger and can reduce a wider range of functional groups. solubilityofthings.com

Other interconversions include the formation of imines and oximes through condensation reactions with primary amines and hydroxylamine, respectively. These reactions replace the carbonyl oxygen with a nitrogen-containing group, which can be a key step in the synthesis of nitrogen-based compounds. Additionally, the Baeyer-Villiger oxidation offers a pathway to convert the ketone into an ester, a reaction that involves the insertion of an oxygen atom adjacent to the carbonyl group. imperial.ac.uk

Table 1: Examples of Carbonyl Group Interconversions

| Transformation | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

Substitution and Elimination Reactions at the α-Chloro Position

The chlorine atom at the α-position to the carbonyl group is an excellent leaving group, making this site highly susceptible to nucleophilic substitution and base-induced elimination reactions. nih.gov The carbonyl group's electron-withdrawing nature enhances the reactivity of the α-carbon, facilitating these transformations. nih.gov

Nucleophilic Substitution: A wide range of nucleophiles can displace the chloride ion via an Sₙ2 mechanism. This allows for the introduction of various functional groups, including hydroxyl (from hydroxide), alkoxy (from alkoxides), cyano (from cyanide), and amino (from amines) groups. These reactions are fundamental for building molecular complexity. For example, reaction with sodium azide (B81097) yields an α-azido ketone, a precursor for synthesizing α-amino ketones.

Elimination Reactions: In the presence of a non-nucleophilic or sterically hindered base, such as pyridine (B92270) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), this compound can undergo an E2 elimination reaction. libretexts.orgyoutube.com This process involves the removal of the α-chloro and a β-hydrogen atom, resulting in the formation of a carbon-carbon double bond and yielding an α,β-unsaturated ketone, specifically 1-(4-sec-butyl-phenyl)-eth-2-en-1-one. libretexts.org These unsaturated systems are valuable intermediates in Michael additions and Diels-Alder reactions.

Derivatization for Enhanced Chromatographic Resolution and Spectroscopic Characterization

Derivatization is a key technique used to improve the separation and analysis of chemical compounds. greyhoundchrom.comresearchgate.net For a chiral molecule like this compound (due to the sec-butyl group), derivatization can be employed to resolve its enantiomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers. youtube.com These diastereomers possess different physical properties, such as boiling points and solubility, allowing them to be separated by standard chromatographic techniques like HPLC or column chromatography. nih.govresearchgate.net

Derivatization is also employed to enhance spectroscopic characterization. For instance, converting the ketone into a hydrazone derivative can introduce a chromophore that improves its detectability in UV-Vis spectroscopy. nih.gov For gas chromatography (GC) analysis, polar functional groups can be converted into more volatile, less polar derivatives (e.g., through silylation) to improve peak shape and resolution. researchgate.netresearchgate.net

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual reactivity of this compound makes it an invaluable building block for synthesizing more complex molecules, particularly heterocyclic compounds and chiral alcohols.

Synthesis of Heterocyclic Compounds (e.g., 2-aminothiazoles, furans, pyrroles via Feist-Benary Synthesis)

The α-halo ketone moiety is a classic precursor for the synthesis of various five-membered heterocyclic rings.

2-Aminothiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for preparing thiazole derivatives. nih.gov In this reaction, this compound is condensed with a thiourea (B124793). The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration to yield a 2-amino-4-(4-sec-butyl-phenyl)thiazole. researchgate.netmdpi.com These scaffolds are of significant interest in medicinal chemistry. nih.gov

Furans: The Feist-Benary furan (B31954) synthesis utilizes the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base. wikipedia.orgambeed.com this compound can react with compounds like ethyl acetoacetate, where the enolate of the β-dicarbonyl compound displaces the chloride. Subsequent intramolecular cyclization and dehydration lead to the formation of a highly substituted furan. deepdyve.comquimicaorganica.orgresearchgate.net

Pyrroles: While the Feist-Benary synthesis is primarily for furans, variations of related reactions can lead to pyrroles. For example, reacting the α-halo ketone with β-enamino ketones or esters can provide access to substituted pyrroles. organic-chemistry.orgresearchgate.net The general strategy involves the initial alkylation at the α-carbon followed by a cyclization-condensation step. nih.govorganic-chemistry.org

Table 2: Heterocycle Synthesis from this compound

| Heterocycle | Coreactant | Reaction Name/Type |

| 2-Aminothiazole | Thiourea | Hantzsch Thiazole Synthesis |

| Furan | β-Dicarbonyl Compound | Feist-Benary Synthesis |

| Pyrrole | β-Enamino Ester | Paal-Knorr Variation |

Precursor for Chiral Alcohols and their Derivatives via Bioreduction or Catalytic Hydrogenation

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of asymmetric synthesis. sigmaaldrich.com The reduction of the carbonyl group in this compound can be controlled to produce a specific stereoisomer of the corresponding alcohol, 1-(4-sec-butyl-phenyl)-2-chloro-ethanol.

Bioreduction: This method employs enzymes, often from microorganisms (like yeast or bacteria), or isolated ketoreductases to reduce the ketone with high enantioselectivity. researchgate.net The enzyme's active site provides a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of either the (R)- or (S)-alcohol.

Catalytic Hydrogenation: Asymmetric catalytic hydrogenation is another powerful technique. It involves using molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium). acs.orgrsc.org The chiral ligands coordinated to the metal center dictate the stereochemical outcome of the reduction, allowing for the synthesis of enantiomerically enriched halohydrins. acs.orggoogle.com These chiral halohydrins are versatile intermediates, as they can be converted into chiral epoxides or amino alcohols. nih.gov

Intermediacy in the Construction of Agrochemicals and Specialty Organic Compounds

The compound this compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential agrochemicals and specialty organic compounds. Its utility stems from the reactivity of the α-chloro ketone functional group, which can participate in a variety of chemical transformations. α-Haloketones are known building blocks for a diverse range of heterocyclic compounds, a class of molecules frequently found in active agrochemical ingredients due to their biological activity.

The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the chlorine atom—allows for sequential or one-pot reactions to build molecular complexity. For instance, this intermediate could be used in the Hantzsch thiazole synthesis or similar condensation reactions to form substituted thiazole, imidazole, or oxazole (B20620) rings. These heterocyclic cores are prevalent in a wide array of fungicides, herbicides, and insecticides.

The lipophilic sec-butylphenyl group is a common feature in molecules designed for biological applications, as it can enhance membrane permeability and interaction with biological targets. The combination of this substituent with the reactive chloro-ethanone moiety makes it a valuable precursor for creating libraries of compounds for screening in agrochemical and specialty chemical research.

Application in Multi-component Reactions for Accessing Diverse Chemical Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com The carbonyl group in this compound allows it to be a potential substrate in several well-known MCRs, such as the Passerini and Ugi reactions, for the rapid generation of diverse chemical scaffolds. mdpi.comresearchgate.netresearchgate.net

In a potential Ugi four-component reaction (Ugi-4CR), this compound could serve as the ketone component. researchgate.netnih.gov The reaction would involve the ketone, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide. This single-step process offers a powerful tool for creating peptide-like structures and other complex molecules with potential applications in drug discovery and materials science. nih.govnih.gov

Similarly, in a Passerini three-component reaction, the ketone would react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. mdpi.comresearchgate.net The ability to vary the other components in these reactions allows for the creation of large libraries of structurally diverse compounds from a single ketone precursor like this compound.

Table 1: Potential Multi-component Reactions Involving this compound

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| Ugi Reaction | This compound | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide |

| Passerini Reaction | This compound | Carboxylic Acid | Isocyanide | - | α-Acyloxy Carboxamide |

Synthetic Routes to Kynurenine (B1673888) Compounds and Structurally Related Systems

Kynurenine and its derivatives are metabolites of tryptophan and are involved in various physiological and pathological processes. rsc.orgnih.gov The synthesis of kynurenine analogs is of significant interest for studying their biological roles and for developing potential therapeutics. nih.gov While direct synthesis of kynurenine from this compound is not a standard pathway, the α-chloro ketone moiety can be utilized in reactions that form key intermediates for structurally related systems.

One potential, though indirect, application could involve the conversion of the α-chloro ketone to a different functional group that is more amenable to established kynurenine synthesis pathways. For instance, the chlorine atom could be displaced by an azide to form an α-azido ketone, which is a precursor for α-amino ketones—a structural motif present in kynurenine. Subsequent reactions could then be employed to construct the full kynurenine scaffold.

Rearrangement and Fragmentation Processes

Investigations into Favorskii-Type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgddugu.ac.in For cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org this compound, being an acyclic α-chloro ketone with an α'-proton, is expected to undergo a Favorskii rearrangement through the cyclopropanone (B1606653) mechanism. ddugu.ac.inorganic-chemistry.org

The reaction mechanism proceeds as follows:

A base (e.g., hydroxide (B78521) or alkoxide) abstracts a proton from the carbon α' to the carbonyl group (the methylene (B1212753) of the sec-butyl group is less acidic), forming an enolate.

The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming a strained cyclopropanone intermediate. wikipedia.orgslideshare.net

The highly reactive cyclopropanone intermediate is then attacked by a nucleophile (such as hydroxide or alkoxide from the base). slideshare.net

This attack leads to the opening of the cyclopropane (B1198618) ring to form the most stable carbanion, which is subsequently protonated to yield the final carboxylic acid or ester product. wikipedia.org

When treated with a base like sodium hydroxide, this compound would be expected to rearrange to a derivative of 2-(4-sec-butylphenyl)acetic acid. The use of an alkoxide base would yield the corresponding ester. organic-chemistry.org

Other Selective Fragmentation Pathways

In mass spectrometry, the fragmentation of a molecule provides valuable information about its structure. For aromatic ketones like this compound, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. whitman.edulibretexts.org

Two primary α-cleavage pathways are possible for this molecule:

Cleavage of the bond between the carbonyl group and the chloromethyl group, leading to the formation of a stable 4-sec-butylbenzoyl cation and a chloromethyl radical.

Cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a 4-sec-butylphenyl radical and a chloroacetyl cation.

The fragmentation pattern would likely be dominated by the formation of the most stable carbocation. The 4-sec-butylbenzoyl cation is resonance-stabilized and would be expected to be a prominent peak in the mass spectrum. whitman.edu Further fragmentation of the 4-sec-butylphenyl group could also occur.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragmentation Pathway | Resulting Cation | Resulting Neutral Fragment |

| α-Cleavage (Path 1) | 4-sec-butylbenzoyl cation | Chloromethyl radical |

| α-Cleavage (Path 2) | Chloroacetyl cation | 4-sec-butylphenyl radical |

| Cleavage of sec-butyl group | Phenyl-2-chloro-ethanone cation | sec-Butyl radical |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Sec Butyl Phenyl 2 Chloro Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR data are fundamental for the structural confirmation of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the chemical shifts (δ) and coupling patterns can be inferred from its molecular structure and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the sec-butyl-phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and chlorine, and the protons of the sec-butyl group.

Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the acetyl group are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to the acetyl group.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two methylene protons is anticipated. Due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom, this signal is expected to be significantly downfield, likely in the range of δ 4.5-5.0 ppm.

sec-Butyl Protons: This group will present more complex signals:

A triplet for the terminal methyl group (-CH₃).

A doublet for the other methyl group (-CH₃).

A multiplet for the methylene protons (-CH₂-).

A multiplet for the methine proton (-CH-).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbonyl Carbon (C=O): This carbon will exhibit a characteristic signal in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the acetyl group and the carbon bearing the sec-butyl group showing distinct chemical shifts from the protonated aromatic carbons.

Chloromethyl Carbon (-CH₂Cl): The carbon atom bonded to chlorine will be observed at a chemical shift influenced by the halogen, generally in the range of δ 40-50 ppm.

sec-Butyl Carbons: Four distinct signals will correspond to the four different carbon environments within the sec-butyl group.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~192.5 |

| Aromatic CH (ortho to C=O) | ~7.9 (d) | ~129.0 |

| Aromatic CH (meta to C=O) | ~7.3 (d) | ~128.5 |

| Aromatic C (ipso, C-C=O) | - | ~135.0 |

| Aromatic C (ipso, C-sec-butyl) | - | ~150.0 |

| Chloromethyl (-CH₂Cl) | ~4.7 (s) | ~45.0 |

| sec-Butyl -CH- | ~2.7 (m) | ~42.0 |

| sec-Butyl -CH₂- | ~1.6 (m) | ~30.0 |

| sec-Butyl -CH₃ (doublet) | ~1.2 (d) | ~22.0 |

| sec-Butyl -CH₃ (triplet) | ~0.8 (t) | ~12.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Correlation

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the coupled protons within the sec-butyl group and between the adjacent aromatic protons. This would help in definitively assigning the complex multiplets of the sec-butyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between each proton signal and the carbon signal of the atom it is attached to. For instance, the singlet at ~4.7 ppm would correlate with the carbon signal at ~45.0 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected between:

The chloromethyl protons and the carbonyl carbon.

The aromatic protons ortho to the acetyl group and the carbonyl carbon.

The sec-butyl methine proton and the ipso-aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a relatively flexible molecule like this, NOESY could show through-space interactions between the sec-butyl group protons and the aromatic protons on the same side of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Analysis of Characteristic Vibrational Modes (e.g., Carbonyl, C-Cl, Aromatic)

The IR and Raman spectra of this compound will be dominated by several characteristic vibrational modes.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum in the region of 1680-1700 cm⁻¹. This is a characteristic absorption for α-halo ketones, where the electronegative chlorine atom can slightly increase the frequency compared to a simple alkyl ketone. This band would also be present, though typically weaker, in the Raman spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band can sometimes be weak and may be coupled with other vibrations.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the sec-butyl group will be observed just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-Cl Stretch | 800-600 | Medium to Weak |

Correlation with Computational Vibrational Frequencies

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of this compound. These calculated frequencies, when appropriately scaled, can be compared with the experimental IR and Raman spectra. This correlation aids in the precise assignment of the observed vibrational bands, especially in the complex fingerprint region where many vibrations overlap. Computational analysis can also predict the IR and Raman intensities, further assisting in the interpretation of the experimental spectra. For instance, DFT calculations on similar molecules like 2-bromo-4-chloroacetophenone have shown good agreement with experimental data, supporting the use of such methods for vibrational analysis. psu.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular structure.

For this compound (molecular weight: 210.70 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 210. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺˙ peak at m/z 212 with an intensity of approximately one-third of the molecular ion peak would also be observed.

The fragmentation pattern would likely involve several key cleavage pathways characteristic of α-chloro ketones and alkyl-substituted aromatic compounds.

α-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bonds adjacent to the carbonyl group.

Loss of the chloromethyl radical (•CH₂Cl) would result in a prominent acylium ion at m/z 161 (C₁₁H₁₃O⁺).

Loss of the sec-butylphenyl group would lead to a fragment at m/z 49/51 (CH₂Cl⁺), though this is generally less favored.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain attached to the carbonyl, other rearrangements may occur.

Cleavage within the sec-Butyl Group: Fragmentation of the sec-butyl group is also expected. Loss of a methyl radical (•CH₃) from the molecular ion would give a peak at m/z 195. Loss of an ethyl radical (•C₂H₅) would result in a peak at m/z 181.

Benzylic Cleavage: Cleavage at the benzylic position of the sec-butyl group is a favorable process, leading to a stable benzylic cation.

Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Formation Pathway |

| 210/212 | [C₁₂H₁₅ClO]⁺˙ | Molecular Ion |

| 161 | [C₁₁H₁₃O]⁺ | Loss of •CH₂Cl |

| 133 | [C₉H₉O]⁺ | Loss of C₃H₆ from m/z 161 or benzylic cleavage |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

This comprehensive spectroscopic characterization provides a robust framework for the structural elucidation and confirmation of this compound.

Fragmentation Pathways and High-Resolution Mass Analysis for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is predicted to follow pathways characteristic of aromatic ketones and α-haloketones. libretexts.orgyoutube.comlibretexts.org Key fragmentation processes would likely include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Two primary α-cleavage pathways are anticipated:

Loss of the chloromethyl radical (•CH₂Cl), leading to the formation of a stable 4-sec-butylbenzoyl cation.

Loss of the 4-sec-butylphenyl radical, resulting in the formation of the chloroacetyl cation.

Cleavage within the sec-Butyl Group: Fragmentation of the sec-butyl substituent can occur, leading to the loss of alkyl radicals (e.g., •CH₃, •C₂H₅), resulting in characteristic fragment ions.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur if a gamma-hydrogen is accessible, leading to the elimination of a neutral alkene molecule. libretexts.org

Aromatic Ring Fragmentation: Fragmentation of the benzene ring can also contribute to the mass spectrum, although these peaks are typically of lower intensity.

High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements for the molecular ion and its fragments, enabling the unambiguous determination of their elemental formulas. rsc.orglongdom.orgslideshare.net This is particularly crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS, often at the sub-ppm level, allows for the confident assignment of molecular formulas. longdom.org

Table 1: Predicted Key Mass Fragments for this compound and their Elemental Compositions

| Predicted Fragment Ion | Structure | Predicted m/z (for ³⁵Cl) | Elemental Composition |

| [M]⁺˙ | C₁₂H₁₅ClO⁺˙ | 210 | C₁₂H₁₅³⁵ClO |

| [M - CH₂Cl]⁺ | C₁₁H₁₅O⁺ | 163 | C₁₁H₁₅O |

| [M - C₆H₄(C₄H₉)]⁺ | C₂H₂ClO⁺ | 77 | C₂H₂³⁵ClO |

| [C₆H₄(C₄H₉)CO]⁺ | C₁₁H₁₅O⁺ | 163 | C₁₁H₁₅O |

| [C₄H₉]⁺ | C₄H₉⁺ | 57 | C₄H₉ |

Note: The m/z values are predicted based on the most abundant isotopes.

Coupled Techniques (e.g., GC/MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govsci-hub.se It is an indispensable tool for the analysis of volatile and semi-volatile compounds, providing information on both the purity of a sample and the identity of its components. nih.gov

In the context of this compound, a GC/MS analysis would proceed as follows:

Separation: A solution of the sample is injected into the gas chromatograph. The compound, being volatile, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A pure sample of this compound would ideally show a single sharp peak in the resulting chromatogram. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific chromatographic conditions.

Identification: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint." sci-hub.se By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern as described in the previous section, the identity of the compound can be confirmed. nih.gov

The presence of additional peaks in the gas chromatogram would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. The mass spectra of these impurity peaks can be used to identify their structures. The relative area of each peak in the chromatogram can be used to estimate the purity of the sample.

Table 2: Hypothetical GC/MS Data for a Purity Analysis of this compound

| Peak Number | Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |

| 1 | 12.5 | 210, 163, 77, 57 | This compound | 98.5 |

| 2 | 10.2 | (Varies) | Impurity A | 0.8 |

| 3 | 14.1 | (Varies) | Impurity B | 0.7 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit characteristic absorption bands in the UV region. Two main types of electronic transitions are anticipated:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group.

n→π* transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring and the solvent used for the measurement. The sec-butyl group, being an electron-donating group, is expected to cause a slight red shift (bathochromic shift) of the π→π* transition compared to unsubstituted acetophenone. The chloroacetyl group, being an electron-withdrawing group, will also influence the electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | ~250-260 | High (~10,000 - 15,000) |

| n→π | ~300-320 | Low (~50 - 200) |

Computational Chemistry and Theoretical Studies of 1 4 Sec Butyl Phenyl 2 Chloro Ethanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface.

Key parameters that can be obtained from DFT studies include:

Optimized Bond Lengths and Angles: These calculations can predict the precise distances between atoms and the angles between chemical bonds. For instance, the C=O bond of the ketone and the C-Cl bond are of particular interest due to their influence on the molecule's reactivity.

Molecular Orbitals: DFT provides information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In this compound, the carbonyl oxygen would be an area of high electron density, while the carbonyl carbon and the carbon bearing the chlorine atom would be electron-deficient.

Below is an interactive table showcasing the type of data that would be generated from DFT calculations for this compound.

| Parameter | Predicted Value (Illustrative) |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.78 Å |

| Dihedral Angle (C-C-C=O) | Varies with conformation |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be employed to:

Accurately determine electron correlation energies , which are crucial for a precise description of the molecule's stability and reactivity.

Calculate vibrational frequencies , which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the predicted structure.

Predict NMR chemical shifts , aiding in the interpretation of experimental NMR spectra.

Conformational Analysis and Stereochemical Considerations

Computational methods can be used to perform a systematic search for the various low-energy conformations of this compound. By rotating the single bonds in the molecule and calculating the energy of each resulting geometry, a potential energy surface can be mapped out.

The preferred conformation of an α-halo ketone is often a cisoid arrangement where the halogen and the carbonyl group are in the same plane. wikipedia.org This is due to a balance of steric and electronic effects. For this compound, the orientation of the sec-butyl group relative to the phenyl ring also contributes to the conformational landscape. The most stable conformers will be those that minimize steric hindrance and maximize favorable electronic interactions.

The presence of a stereocenter in the sec-butyl group and the potential for creating a new stereocenter during chemical reactions make this compound an interesting subject for stereochemical studies. Computational chemistry can be used to model reactions involving this molecule to predict and explain the stereochemical outcome.

For example, in a nucleophilic addition to the carbonyl group, the incoming nucleophile can attack from two different faces of the molecule, leading to the formation of diastereomeric or enantiomeric products. Computational modeling can calculate the activation energies for the different reaction pathways, allowing for the prediction of which stereoisomer will be the major product.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles or its behavior under different reaction conditions.

By applying transition state theory, computational chemists can identify the transition state structures for a given reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined.

For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, computational modeling could help to distinguish between an SN1 and an SN2 mechanism by comparing the energies of the respective intermediates and transition states. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Intermediate Structures

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating its pathway. For this compound, a key reaction of interest is nucleophilic substitution at the α-carbon, a characteristic reaction of α-haloketones. up.ac.zanih.gov

Theoretical calculations can model the interaction of the ketone with various nucleophiles. These models help in identifying the transition states and any intermediate structures that may be formed during the reaction. For instance, in a typical S(_N)2 reaction, a transition state would be characterized by the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. The geometry of this transition state, including bond lengths and angles, can be precisely calculated.

Furthermore, computational studies can explore competing reaction pathways. Besides direct substitution, other mechanisms might be plausible under different conditions. DFT calculations can help determine the energetic feasibility of these alternative routes. up.ac.za The presence of the carbonyl group and the phenyl ring can influence the stability of intermediates, such as carbocations, if an S(_N)1-like mechanism were to occur. scholaris.ca By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a detailed reaction mechanism can be proposed. rsc.org

Calculation of Activation Energies and Thermodynamic Parameters

A crucial aspect of understanding reaction kinetics is the determination of the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com Computational chemistry allows for the direct calculation of this barrier from the energy difference between the reactants and the transition state. fsu.edulibretexts.orgopentextbc.ca

For the nucleophilic substitution on this compound, the activation energy can be calculated for different nucleophiles, providing a theoretical basis for comparing their relative reaction rates. Lower activation energies correspond to faster reactions. up.ac.za

Beyond activation energies, other thermodynamic parameters can be derived from computational frequency calculations. These include:

Enthalpy of Reaction (ΔH): The change in heat content during the reaction.

Entropy of Reaction (ΔS): The change in disorder.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of the reaction.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Activation Energy (Ea) | Value kcal/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | Value kcal/mol | Determines if the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | Value cal/(mol·K) | Indicates the change in disorder. |

| Gibbs Free Energy (ΔG) | Value kcal/mol | Predicts the spontaneity of the reaction. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Prediction of Reactive Sites and Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netwolfram.com The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These are areas with high electron density and are susceptible to electrophilic attack. The oxygen atom of the carbonyl group is expected to be the most electron-rich site. imist.maresearchgate.net

Positive Regions (Blue): These are electron-deficient areas, indicating sites for nucleophilic attack. The carbonyl carbon and the α-carbon bonded to the chlorine atom are expected to be electron-poor and thus electrophilic. imist.maresearchgate.net

The MEP provides a visual guide to how the molecule will interact with other polar molecules or ions. mdpi.com The sec-butyl group, being an electron-donating group, would slightly increase the electron density on the phenyl ring, which could also be visualized on the MEP surface. researchgate.net

HOMO-LUMO Energy Gaps and Their Significance for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. libretexts.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital devoid of electrons. It signifies the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's reactivity and stability. wuxiapptec.comnih.gov

Small HOMO-LUMO gap: Indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are often referred to as "soft."

Large HOMO-LUMO gap: Suggests higher stability and lower reactivity, characteristic of "hard" molecules.

The table below summarizes the key concepts of FMO analysis.

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). |

| Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

Future Directions and Emerging Research Avenues for 1 4 Sec Butyl Phenyl 2 Chloro Ethanone

Development of Novel Catalytic Systems for Highly Selective Transformations

Future research will likely focus on the development of advanced catalytic systems to control the reactivity of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone with high precision. Ketones are a crucial class of compounds in organic synthesis, and innovative strategies are continually being explored to functionalize them selectively. acs.org The presence of a reactive α-chloro group and a prochiral carbonyl center in this compound makes it an ideal candidate for asymmetric catalysis.

The development of transition-metal-free catalytic systems is a growing area of interest, offering advantages such as reduced cost and environmental impact. acs.org For instance, novel organocatalysts or methodologies leveraging unique electrolytes could be designed for reactions such as asymmetric reductions or nucleophilic substitutions at the α-carbon. The goal would be to achieve high yields and enantioselectivities, providing access to valuable chiral building blocks derived from this compound. Research could also explore base-catalyzed reactions to synthesize novel heterocyclic compounds, where the catalytic system would be crucial for controlling regioselectivity. acs.org

| Catalyst Type | Potential Transformation | Target Selectivity | Anticipated Advantages |

| Chiral Lewis Acids | Asymmetric Aldol Addition | >99% ee | High enantiocontrol, broad substrate scope. |

| Organocatalysts (e.g., BINOL-derived) | Enantioselective Petasis Borono-Mannich Reaction | High ee | Metal-free, mild conditions, commercially available reagents. acs.org |

| Phase-Transfer Catalysts | Asymmetric Alkylation | High regioselectivity and enantioselectivity | Mild reaction conditions, operational simplicity. |

| Transition-Metal Complexes (e.g., Ru, Rh) | Asymmetric Hydrogenation | >98% ee | High turnover numbers, predictable stereochemical outcomes. |

Exploration of Bio-catalytic and Enzymatic Approaches for Chiral Synthesis

Biocatalysis has emerged as a powerful technology for the synthesis of chiral compounds, particularly for the pharmaceutical industry. nih.gov The use of enzymes, such as ketoreductases (KREDs), offers a green and highly selective alternative to traditional chemical methods for the reduction of prochiral ketones. nih.govnih.gov

For this compound, KREDs could be employed to synthesize the corresponding (S)- or (R)-chlorohydrin with very high enantiomeric excess. nih.govunimi.it This enzymatic reduction is a key step in the synthesis of various active pharmaceutical ingredients (APIs). rsc.org The process typically involves whole-cell systems or isolated enzymes, often with a cofactor regeneration system to ensure efficiency. nih.govresearchgate.net Researchers could screen a library of engineered KREDs to find a catalyst that accepts the bulky sec-butylphenyl substrate and provides the desired enantiomer with high conversion and selectivity. nih.govunimi.it

| Enzyme Class | Potential Reaction | Expected Outcome | Key Process Parameters |

| Ketoreductase (KRED) | Asymmetric reduction of the carbonyl group | (S)- or (R)-1-(4-sec-Butyl-phenyl)-2-chloro-ethanol | >99% enantiomeric excess (ee), >95% yield. nih.gov |

| Lipase | Kinetic resolution of racemic 1-(4-sec-Butyl-phenyl)-2-chloro-ethanol | Enantiopure alcohol and ester | High enantiomeric ratio (E > 200). |

| Dehalogenase | Enantioselective dehalogenation | Chiral 1-(4-sec-butylphenyl)ethanone | Creation of a new chiral center. |

Integration into Continuous Flow Chemistry Methodologies for Process Intensification